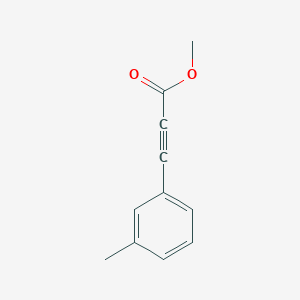

Methyl 3-(m-tolyl)propiolate

Descripción

Significance of Methyl 3-(m-tolyl)propiolate within the Arylpropiolate Class

This compound is a specific member of the arylpropiolate family, characterized by a methyl group at the meta-position of the phenyl ring. Its formal IUPAC name is methyl 3-(3-methylphenyl)prop-2-ynoate. nih.gov This substitution pattern influences the electronic properties and steric environment of the molecule, which in turn affects its reactivity in synthetic transformations.

The significance of this compound lies in its role as a nuanced building block. The tolyl group allows chemists to study the electronic and steric effects of a weakly electron-donating substituent on the reactivity of the alkyne and ester functionalities. It serves as a valuable substrate in palladium-catalyzed reactions and in the synthesis of complex heterocyclic systems. researchgate.net For instance, the corresponding 3-(m-tolyl)propiolic acid is used in decarboxylative coupling reactions to form other substituted alkynes, a transformation pathway for which the methyl ester is a key precursor. researchgate.net As a specific arylpropiolate, it is a tool for constructing substituted coumarin (B35378) scaffolds and other complex molecules through controlled cyclization reactions. researchgate.netresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-(3-methylphenyl)prop-2-ynoate nih.gov |

| Molecular Formula | C₁₁H₁₀O₂ nih.gov |

| Molecular Weight | 174.20 g/mol nih.gov |

| CAS Number | 7515-23-3 nih.govchemscene.com |

| Synonyms | m-Tolyl-propiolic acid methyl ester, Methyl 3-(3-methylphenyl)propynoate nih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H10O2 |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

methyl 3-(3-methylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H10O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,1-2H3 |

Clave InChI |

FJOVMUQPTSXEIS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)C#CC(=O)OC |

Origen del producto |

United States |

Strategic Synthetic Methodologies for Methyl 3 M Tolyl Propiolate and Analogues

Direct Esterification and Derivative Syntheses of 3-(m-tolyl)propiolic Acid Precursors

The most straightforward conceptual approach to methyl 3-(m-tolyl)propiolate is the direct esterification of its corresponding carboxylic acid, 3-(m-tolyl)propiolic acid. This method involves the reaction of the acid with methanol, typically in the presence of an acid catalyst. While direct documentation of this specific reaction is not extensively detailed in the provided results, the synthesis of analogous propiolic acid esters follows this general principle. evitachem.com

Propiolic acid itself can be synthesized through methods such as the oxidation of propargyl alcohol or the decarboxylation of acetylenedicarboxylic acid. evitachem.comwikipedia.org The synthesis of the precursor, 3-(m-tolyl)propiolic acid, is a key step. One documented method involves the reaction of 3-(m-tolyl)propiolic acid with a palladium catalyst and a phosphine (B1218219) ligand to produce 1-methyl-3-(phenylethynyl)benzene. researchgate.net

Another related synthesis involves the preparation of methyl 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionates. In this process, the corresponding propionic acids are treated with an ethereal solution of diazomethane (B1218177) to yield the methyl esters in nearly quantitative amounts. sbq.org.brscielo.brscispace.com Although this involves a different core structure, the esterification step highlights a common strategy for converting carboxylic acids to their methyl esters.

Palladium-Catalyzed Coupling Approaches for Arylpropiolate Scaffolds

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful and widely used methods for the synthesis of arylpropiolates. thieme-connect.comwikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of a terminal alkyne with an aryl halide or triflate. wikipedia.org

An efficient method for the synthesis of ethyl arylpropiolates involves a palladium-catalyzed cross-coupling reaction between various aryl iodides and in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates. thieme-connect.comorganic-chemistry.org This method has shown broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aryl iodide. organic-chemistry.org For instance, the reaction of 2-iodotoluene (B57078) resulted in a 90% yield of ethyl 3-(2-methylphenyl)propiolate. thieme-connect.com

The Sonogashira coupling is a cornerstone of this approach, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder conditions, including at room temperature and in aqueous media. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in these couplings generally follows the order of iodide > bromide > chloride. researchgate.net

Decarboxylative coupling reactions have also emerged as a viable strategy. For example, the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates has been developed, providing moderate to good yields of the desired products. researchgate.net This method has demonstrated excellent functional group tolerance. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Arylpropiolates

| Aryl Halide/Tosylate | Alkyne/Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodotoluene | Lithium tetrakis(ethoxycarbonylethynyl)indate | Pd(PPh₃)₄/InCl₃ | Ethyl 3-(2-methylphenyl)propiolate | 90% | thieme-connect.com |

| 1-n-Butyl-4-iodobenzene | Lithium tetrakis(ethoxycarbonylethynyl)indate | Pd(PPh₃)₄/InCl₃ | Ethyl 3-(4-n-butylphenyl)propiolate | 84% | thieme-connect.com |

| 3-(m-Tolyl)propiolic acid | Phenyl tosylate | Pd(PPh₃)₂Cl₂/CyPF-tBu | 1-Methyl-3-(phenylethynyl)benzene | - | researchgate.net |

| Aryl Iodides | 3,3,3-Triethoxy-1-propyne | Palladium catalyst | Ethyl arylpropiolates | - | acs.org |

Metal-Free and Green Chemistry Routes to Propiolate Esters

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. liverpool.ac.ukskpharmteco.compharmaceutical-technology.com This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. liverpool.ac.ukpharmaceutical-technology.com

For the synthesis of propiolate esters, metal-free approaches are gaining attention. An efficient metal-free and cost-effective method has been developed for the synthesis of coumarin (B35378) and butenolide 4-sulfonates, which involves the addition of sulfonic acids to ethyl propiolates followed by lactonization. researchgate.netrsc.orgrsc.org While not a direct synthesis of this compound, this demonstrates the potential for metal-free additions to propiolate esters.

Green chemistry principles also encourage the use of renewable resources and safer solvents. liverpool.ac.uknih.gov For example, the use of biocatalysts, such as enzymes, can promote enantioselective reactions with high efficiency and reduce the need for harsh chemicals. numberanalytics.com While specific applications of biocatalysis for this compound synthesis are not detailed in the provided results, this represents a promising future direction.

One approach that aligns with green chemistry is the one-step synthesis of ethyl propiolate from propargyl alcohol and ethanol (B145695) using calcium hypochlorite (B82951) and acetic acid in dichloromethane. google.com This method offers mild reaction conditions and avoids the use of more toxic heavy metals. google.com

Advanced Synthetic Strategies for the Preparation of Arylpropiolates

Advanced synthetic strategies offer novel and efficient routes to arylpropiolates and related structures. These often involve multi-step, one-pot reactions or the use of highly specialized catalysts and reagents.

One such strategy is the palladium-catalyzed decarbonylative Sonogashira cross-coupling of carboxylic acids. This method activates the carboxylic acid in situ, which then undergoes decarbonylation to form an aryl-palladium intermediate that couples with an alkyne. organic-chemistry.org

Another advanced approach involves the use of bulky N-heterocyclic carbene (NHC) ligands in palladium-catalyzed Sonogashira couplings. These ligands can lead to high yields at moderate temperatures and short reaction times, even for challenging substrates. acs.org

Organocatalysis also presents an advanced, metal-free alternative. For instance, the tricyclohexylphosphine-catalyzed umpolung addition of 2-aminopyridine (B139424) to arylpropiolates, followed by a concerted ester-lactam exchange, provides a route to arylidene-imidazo[1,2-a]pyridin-3-ones. mdpi.com

Furthermore, the development of stereoselective synthesis allows for precise control over the three-dimensional structure of complex molecules. numberanalytics.comnumberanalytics.com While not directly applied to the synthesis of this compound in the provided information, these techniques are crucial for the synthesis of chiral molecules derived from arylpropiolates.

Comprehensive Analysis of Chemical Transformations Involving Methyl 3 M Tolyl Propiolate

Cycloaddition Reactions in Heterocyclic Chemistry

Cycloaddition reactions are powerful tools for the one-step formation of cyclic compounds. Methyl 3-(m-tolyl)propiolate, with its electron-deficient alkyne, serves as an excellent partner in several such transformations for synthesizing key heterocyclic systems.

Transition metal-catalyzed [2+2+2] cycloadditions represent a highly atom-economical method for the synthesis of substituted benzene (B151609) rings and other six-membered systems. uwindsor.ca Rhodium complexes, in particular, have been shown to effectively catalyze the reaction between alkynes and diynes or enynes. nih.govrsc.org In this context, methyl arylpropiolates, including this compound, can serve as the monoalkyne component.

Research has demonstrated that the rhodium-catalyzed [2+2+2] cycloaddition of 1,6-enynes with methyl arylpropiolates can proceed with high regio- and enantioselectivity, governed by the choice of chiral ligands. acs.org These reactions typically involve the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated partner to furnish the final annulated product. researchgate.net The reaction of an unsymmetrical alkyne like this compound with a tethered enyne can lead to the formation of regioisomeric products, the ratio of which can be controlled by the catalytic system employed. acs.org

Table 1: Representative Rhodium-Catalyzed [2+2+2] Cycloaddition

| Diene/Enyne Partner | Alkyne Partner | Catalyst System | Product Type | Yield | Reference |

| 1,6-Enyne | Methyl arylpropiolate | Rh(I) / Chiral Ligand | Benzo[c]chromenol derivative | High | acs.org |

| 1,6-Diyne | This compound | [RhCl(PPh₃)₃] | Fused Pyrrolidine System | Good | scispace.com |

1,3-Dipolar cycloadditions are fundamental reactions for the synthesis of five-membered heterocycles. wikipedia.org this compound is an effective dipolarophile in these reactions due to its activated alkyne.

Triazole Synthesis: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups. Alkynes conjugated with electron-withdrawing groups, such as propiolate esters, are known to be highly reactive substrates in this transformation. nih.govmdpi.com The reaction of this compound with an organic azide (B81097) (e.g., Benzyl azide) under standard CuAAC conditions (e.g., CuSO₄, sodium ascorbate) would be expected to produce the corresponding methyl 1-(benzyl)-4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylate with high regioselectivity and yield. organic-chemistry.orgbeilstein-journals.org

Oxadiazole Synthesis: The synthesis of 1,2,4-oxadiazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govsctunisie.orgresearchgate.net Nitrile oxides, typically generated in situ from hydroximoyl chlorides or other precursors, react with the electron-deficient triple bond of this compound. This process constructs the 1,2,4-oxadiazole (B8745197) ring, yielding a product such as methyl 3-(aryl)-5-(m-tolyl)-1,2,4-oxadiazole-carboxylate. While conventional methods often pair electron-rich nitrile oxides with electron-deficient dipolarophiles, inverse-electron-demand variants have also been developed. rsc.org

Table 2: 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Heterocyclic Product | Reference |

| Benzyl azide | This compound | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole | organic-chemistry.orgnih.gov |

| Arylnitrile oxide | This compound | Et₃N, Heat | Substituted 1,2,4-Oxadiazole | nih.govsctunisie.org |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The reaction rate is significantly accelerated when the dienophile possesses electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com Alkynes can act as dienophiles, leading to the formation of a cyclohexadiene ring system. This compound, featuring a carboalkoxy group conjugated to the triple bond, is an activated and potent dienophile.

Its reaction with a conjugated diene, such as cyclopentadiene, would yield a bicyclic adduct. scielo.brsciforum.net The reaction is stereospecific, preserving the stereochemistry of the reactants in the product. libretexts.org The presence of the m-tolyl group and the methyl ester on the alkyne influences the regioselectivity of the addition with unsymmetrical dienes. The fundamental dienophilic nature of the propiolate core drives the reaction to form highly functionalized six-membered rings. libretexts.org

Table 3: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product Type | Key Feature | Reference |

| Cyclopentadiene | This compound | Heat | Bicyclo[2.2.1]heptadiene derivative | High reactivity due to activated alkyne | scielo.brsciforum.net |

| 1,3-Butadiene | This compound | Heat/Lewis Acid | Substituted Cyclohexadiene | Electron-withdrawing group on dienophile accelerates reaction | libretexts.orgmasterorganicchemistry.com |

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers a diverse array of methods for forming new bonds at the carbon atoms of the alkyne in this compound.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions. organic-chemistry.org While the Sonogashira coupling typically joins terminal alkynes with aryl or vinyl halides, related methodologies can be applied to precursors of this compound. beilstein-journals.org

A highly relevant transformation is the palladium-catalyzed decarboxylative coupling of 3-(m-tolyl)propiolic acid with aryl tosylates. nih.govacs.org This reaction forges a new C-C bond, producing unsymmetrical diarylalkynes. Though the substrate is the carboxylic acid, it is the direct precursor to the target methyl ester and demonstrates a key bond formation involving the m-tolyl-alkyne scaffold. The reaction proceeds with a palladium catalyst and a phosphine (B1218219) ligand, offering a robust method for creating diarylacetylene structures.

Table 4: Palladium-Catalyzed Decarboxylative Coupling of 3-(m-Tolyl)propiolic Acid

| Aryl Tosylate Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |

| Phenyl tosylate | Pd(OAc)₂ | CyPF-tBu | K₂CO₃ | Toluene | 94% | nih.govacs.org |

| 4-Methoxyphenyl tosylate | Pd(OAc)₂ | CyPF-tBu | K₂CO₃ | Toluene | 91% | nih.govacs.org |

| 4-Chlorophenyl tosylate | Pd(OAc)₂ | CyPF-tBu | K₂CO₃ | Toluene | 95% | nih.govacs.org |

Indium(III) salts are effective Lewis acids for promoting a variety of organic transformations, including cascade reactions that rapidly build molecular complexity. nih.govorganic-chemistry.orgrsc.org A notable example is the In(III)-TMSBr catalyzed cascade reaction between diarylalkynes and acrylates to assemble aryldihydronaphthalene derivatives. mdpi.com

In a specific application of this methodology, a diarylalkyne bearing an m-tolyl group undergoes a cascade reaction with dimethyl glutaconate. This sequence involves hydroarylation followed by a conjugate addition cascade, ultimately yielding a complex polycyclic system. The isolation of Dimethyl 2-((1-(m-tolyl)-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate in 58% yield from this reaction highlights the utility of the m-tolyl-alkyne moiety in constructing intricate molecular architectures under indium catalysis. mdpi.comntu.edu.sg

Table 5: Indium(III)-Catalyzed Cascade Reaction

| Alkyne Precursor | Alkene Partner | Catalyst System | Product | Yield | Reference |

| 1-Phenyl-4-(m-tolyl)but-1-yne | Dimethyl glutaconate | In(tfacac)₃, TMSBr | Dimethyl 2-((1-(m-tolyl)-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate | 58% | mdpi.comntu.edu.sg |

Silver-Catalyzed Cycloisomerization and Amination

Silver catalysts, valued for their moderate Lewis acidity and oxophilicity, are effective in promoting the cycloisomerization of functionalized alkynes. societechimiquedefrance.fr While specific examples detailing the silver-catalyzed cycloisomerization of this compound are not extensively documented in the reviewed literature, the reactivity of similar acetylenic esters suggests its potential in such transformations. Silver(I) complexes are known to activate alkyne moieties, facilitating intramolecular nucleophilic attack by tethered functional groups. societechimiquedefrance.fr This activation can initiate cyclization of heteroatoms, such as sulfur or nitrogen, onto the alkyne's triple bond. societechimiquedefrance.fr

In the context of amination, silver catalysis can be employed in various addition reactions. Nucleophilic addition of amines to alkynes is a fundamental process that can be promoted by silver catalysts. acs.org Furthermore, silver-catalyzed cascade reactions involving o-aminoaryl compounds and alkynes have been developed for the synthesis of quinolines, demonstrating the utility of silver in constructing complex heterocyclic frameworks from simple precursors. researchgate.net An efficient silver-mediated coupling of anilines with acetylenic carbonyl compounds has been reported to produce quinolines in good to excellent yields with a broad substrate scope. researchgate.net

Rhodium(III)-Catalyzed Heterocycle Synthesis

Rhodium(III) catalysis, particularly utilizing pentamethylcyclopentadienyl (Cp*) rhodium complexes, has become a powerful tool for C-H bond functionalization and the synthesis of diverse heterocycles. nih.gov These reactions often proceed under mild conditions with low catalyst loadings and exhibit high functional group tolerance. nih.gov

A significant application of this methodology is the synthesis of isoquinolones through the coupling of benzamides with alkynes. nih.gov In these reactions, a directing group on the benzamide, which can also function as an internal oxidant, facilitates C-H activation and subsequent annulation with the alkyne partner. nih.gov The development of more reactive internal oxidant/directing groups has enabled these transformations to occur at room temperature. nih.gov Mechanistic studies, including DFT calculations, suggest a stepwise process involving C-N bond reductive elimination and N-O bond oxidative addition, with concerted metalation-deprotonation often being the turnover-limiting step. nih.gov

While direct examples employing this compound are sparse in the literature, the reaction's tolerance for unsymmetrical alkynes suggests its applicability. nih.gov The regioselectivity of the alkyne insertion can be influenced by the steric properties of both the alkyne substituents and the cyclopentadienyl (B1206354) ligand on the rhodium catalyst. nih.gov For instance, using a bulkier ligand like 1,3-di-tert-butylcyclopentadienyl (Cpt) can improve regioselectivity when coupling with unsymmetrical alkynes. nih.gov

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| [Cp*Rh(III)] | N-alkoxybenzamides, Alkynes | Isoquinolones | C-H activation, Internal oxidant directing group. nih.gov | nih.gov |

| [CptRh(III)] | Acrylamides, Alkynes | Pyridones | Improved regioselectivity with unsymmetrical alkynes. nih.gov | nih.gov |

| Rhodium(III) | Arenes, 1,3-Enynes | Five-membered azacycles | sp²/sp³ C-H activation, 1,4-rhodium migration. rsc.org | rsc.org |

Organocatalytic and Base-Promoted Reactions

The synthesis of propiolic acids, the precursors to esters like this compound, can be achieved through the carboxylation of terminal alkynes. This transformation involves the fixation of carbon dioxide (CO₂) as a C1 source. researchgate.net Silver-catalyzed methods have been developed for this purpose, where the Lewis acidic nature of the silver catalyst activates the terminal alkyne, facilitating the incorporation of CO₂. researchgate.net

Alternatively, palladium-catalyzed decarboxylative coupling reactions provide a route to unsymmetrical diaryl alkynes from arylpropiolic acids. acs.org For example, 3-(m-tolyl)propiolic acid can be coupled with phenyl tosylate in the presence of a palladium catalyst and a phosphine ligand like CyPF-tBu to yield 1-methyl-3-(phenylethynyl)benzene. researchgate.net This reaction proceeds in high yield, demonstrating the utility of the carboxylic acid group as a synthetic handle. researchgate.net

| Reaction Type | Alkyne Substrate | Reagents | Product | Yield | Reference |

| Decarboxylative Coupling | 3-(m-Tolyl)propiolic acid | Phenyl tosylate, Pd(PPh₃)₂Cl₂, CyPF-tBu, Cs₂CO₃ | 1-Methyl-3-(phenylethynyl)benzene | 94% | researchgate.net |

| Decarboxylative Coupling | 3-(p-Tolyl)propiolic acid | Phenyl tosylate, Pd(PPh₃)₂Cl₂, CyPF-tBu, Cs₂CO₃ | 1-Methyl-4-(phenylethynyl)benzene | 94% | researchgate.net |

Domino and cascade reactions are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, increasing molecular complexity from simple starting materials. nih.govnih.gov These processes are characterized by high atom economy and reduced generation of waste. nih.gov

This compound, as an activated alkyne, is an excellent candidate for participating in such transformations. For instance, a domino reaction employing methyl propiolate and 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole has been reported to produce a complex imidazolidine (B613845) derivative in high yield. mdpi.com The reaction mechanism likely involves an initial Michael addition of the amine to the propiolate, followed by subsequent intramolecular reactions. nih.gov Similarly, cascade reactions involving Michael addition, elimination, and intramolecular cyclization are known for the synthesis of thiazole (B1198619) derivatives. nih.gov

The electrophilic nature of the alkyne in this compound allows it to react with a variety of nucleophiles, initiating cascades that can lead to the rapid assembly of heterocyclic structures.

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is electron-deficient due to the conjugation with the ester group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis. acs.org

Nucleophilic conjugate addition (Michael addition) is a common reaction pathway. acs.org Various nucleophiles, including thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne), can add across the alkyne. acs.org These reactions can be catalyzed by bases or phosphines. For example, triphenylphosphine (B44618) can catalyze the addition of NH-acids like pyrrole, indole, and imidazole (B134444) to methyl propiolate to furnish α-substituted alkyl acrylates. researchgate.net The stereochemistry of the resulting adduct is often the E-isomer, which is the thermodynamically more stable product. acs.org

The addition of thiols to propiolates is a well-studied reaction, and the reactivity differs between propiolamides, propiolates, and ynones. acs.org The carbonyl group in the propiolate plays a crucial role in activating the alkyne and stabilizing intermediates, which can influence the reaction rate and product distribution. acs.org

| Nucleophile Type | Catalyst/Promoter | General Product | Key Features | Reference |

| Thiols | Base (e.g., DABCO) | Vinyl sulfides | Typically forms the E-isomer. acs.org | acs.org |

| Amines | Base / Phosphine | Enamines / β-amino acrylates | Versatile for synthesizing nitrogen-containing compounds. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Alcohols | Base (e.g., DABCO) | Vinyl ethers | Can achieve quantitative conversion under optimized conditions. acs.org | acs.org |

| NH-Acids (Indole, Pyrrole) | Triphenylphosphine | α-Substituted alkyl acrylates | Proceeds under neutral conditions. researchgate.net | researchgate.net |

Chemo-, Regio-, and Stereoselective Considerations in Reactions

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in modern organic synthesis. mdpi.com The reactions of this compound present several challenges and opportunities in this regard.

Regioselectivity: In addition reactions to the unsymmetrical alkyne, the nucleophile can attack either the α- or β-carbon relative to the ester group. Due to the strong electron-withdrawing nature of the ester, nucleophilic attack predominantly occurs at the β-carbon in a Michael-type fashion. In transition-metal-catalyzed reactions, such as the Rh(III)-catalyzed coupling with benzamides, the regioselectivity of the alkyne insertion is a critical factor. It can be controlled by the electronic and steric nature of the alkyne substituents and the ancillary ligands on the metal center. nih.gov

Stereoselectivity: The addition of nucleophiles to the alkyne can result in either E or Z isomers of the resulting alkene. In many base-catalyzed Michael additions, the thermodynamically more stable E-isomer is the major product. acs.org However, under certain conditions, particularly in metal-catalyzed hydrothiolation reactions, the Z-isomer can be formed selectively. researchgate.net For example, copper(I)-catalyzed hydrothiolation of alkynes can afford (Z)-β-alkenylsulfides, which may subsequently isomerize to the E-isomers under the influence of the catalyst. researchgate.net The development of methods for the stereoselective synthesis of cyclopropanes from alkenes using iron-carbene complexes highlights the potential for high stereocontrol in metal-mediated reactions. nih.gov

Chemoselectivity: In multifunctional molecules, selectively reacting at the alkyne moiety of this compound without affecting other functional groups is crucial. The choice of catalyst and reaction conditions is paramount. For instance, in domino reactions, the initial transformation must set up a sequence where subsequent reactions proceed selectively at newly formed functionalities without interference from the starting materials or reagents. nih.gov

Derivatization Strategies and Construction of Complex Molecular Architectures

Synthesis of Propionate (B1217596) Derivatives from Methyl 3-(m-tolyl)propiolate

The conversion of this compound to its corresponding saturated propionate derivative, methyl 3-(m-tolyl)propionate, is a fundamental transformation that involves the reduction of the carbon-carbon triple bond. This is typically achieved through catalytic hydrogenation.

In this process, the alkyne moiety of the propiolate is fully saturated to an alkane. This transformation is commonly carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or ruthenium-based systems are effective for this type of reduction. google.commdpi.com For instance, the hydrogenation of methyl acrylate (B77674) to methyl propionate has been successfully achieved using a NiMoAl catalyst, demonstrating a method applicable to unsaturated esters. mdpi.com Similarly, methyl cinnamate (B1238496) can be hydrogenated to methyl cyclohexyl-propionate using a palladium on activated carbon catalyst. google.com While these examples use different substrates, the fundamental principle of catalytic hydrogenation of an unsaturated ester to a saturated one is directly applicable to this compound.

The reaction proceeds by the addition of hydrogen atoms across the triple bond in a stepwise manner, first forming the alkene (methyl 3-(m-tolyl)acrylate) intermediate, which is then further reduced to the final propionate product. The selection of catalyst and reaction conditions (temperature, pressure) is crucial to ensure complete saturation of the triple bond without affecting the ester group or the aromatic tolyl ring.

General Reaction Scheme for Hydrogenation

Reactant: this compound

Reagents: H2, Catalyst (e.g., Pd/C)

Product: Methyl 3-(m-tolyl)propionate

Formation of Substituted Aromatic and Heterocyclic Compounds

The activated alkyne in this compound serves as an excellent electrophile and a key component in cycloaddition and multicomponent reactions, enabling the synthesis of a wide variety of substituted aromatic and heterocyclic compounds. nih.govbeilstein-journals.org These structures are often scaffolds for developing new pharmaceuticals and functional materials.

One major pathway is through [3+2] cycloaddition reactions. sci-rad.comrsc.org For example, reacting this compound with an azide (B81097), such as m-tolyl azide, in the presence of a copper catalyst (a "click" reaction) would yield a highly substituted 1,2,3-triazole. This method is known for its high efficiency and regioselectivity. researchgate.net Similarly, cycloadditions with nitrones can produce spirocyclic isoxazolines, and reactions with pyridinium (B92312) ylides can form indolizine (B1195054) derivatives. rsc.orgclockss.org

Multicomponent reactions (MCRs) offer another powerful strategy for building molecular complexity in a single step. nih.govbeilstein-journals.orgacs.org These reactions combine three or more starting materials to form a single product that incorporates portions of all the reactants. This compound can act as the activated alkyne component in various MCRs to generate complex heterocyclic systems like dihydropyrroles and isoquinolines. beilstein-journals.orgacs.org For instance, a Lewis acid-catalyzed reaction involving an acetylenic aldehyde, an amine, and a dialkyl phosphonate (B1237965) can lead to isoquinolone-1-phosphonates after cyclization. beilstein-journals.org

Table 1: Examples of Heterocyclic Synthesis from Alkyne Precursors

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | m-Tolyl azide, this compound | 1,2,3-Triazole | |

| [3+2] Cycloaddition | Indanone-derived nitrone, Alkyne | Spirocyclic Isoxazoline | rsc.org |

| [3+2] Cycloaddition | Pyridinium ylide, Methyl propiolate | Indolizine derivative | clockss.org |

Utilization in Scaffold Diversity Generation for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful approach in modern drug discovery and chemical biology that aims to create collections of structurally diverse small molecules for high-throughput screening. beilstein-journals.orgrsc.org this compound is a valuable building block in DOS due to its ability to participate in a wide range of chemical transformations that introduce significant molecular diversity. chim.it

The versatility of this compound allows it to be used in various reaction pathways to generate a library of distinct molecular scaffolds from a common starting material. chim.it Multicomponent reactions are particularly well-suited for DOS, as varying each of the multiple starting materials can rapidly generate a large and diverse library of complex products. nih.govchim.it For example, using different (hetero)aroyl chlorides, hydrazines, and boronic acids in a sequential one-pot reaction with an alkyne like this compound can produce a wide array of substituted pyrazoles. chim.it

Furthermore, phosphine-catalyzed annulation reactions represent another metal-free method ideal for library synthesis. semanticscholar.org Mixed double-Michael reactions of β-amino alcohols with electron-deficient acetylenes, including propiolate esters, can efficiently produce libraries of oxazolidines under mild conditions. semanticscholar.org The ability to readily functionalize the resulting scaffolds adds another layer of diversity. The use of this compound in these strategies enables the exploration of a broad chemical space, increasing the probability of discovering molecules with novel biological activities. beilstein-journals.orgrsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Methyl 3-(m-tolyl)propionate |

| Palladium on carbon |

| Ruthenium |

| Methyl acrylate |

| NiMoAl |

| Methyl cinnamate |

| Methyl cyclohexyl-propionate |

| Hydrogen |

| m-Tolyl azide |

| 1,2,3-Triazole |

| Copper |

| Indanone-derived nitrone |

| Spirocyclic isoxazoline |

| Pyridinium ylide |

| Indolizine |

| Methyl propiolate |

| Isatin |

| Tetrahydroisoquinoline |

| Dihydropyrroloisoquinoline |

| Acetylenic aldehyde |

| Amine |

| Dialkyl phosphonate |

| Isoquinolone-1-phosphonate |

| Lewis acid |

| (Hetero)aroyl chloride |

| Hydrazine |

| Boronic acid |

| Pyrazole |

| Phosphine (B1218219) |

| β-Amino alcohol |

Mechanistic Elucidation and Computational Studies

Density Functional Theory (DFT) Investigations of Reaction Pathways and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of organic reactions. In the context of Methyl 3-(m-tolyl)propiolate, DFT calculations have been instrumental in mapping out reaction pathways and predicting the selectivity of various transformations.

One area of significant investigation has been the 1,3-dipolar cycloaddition reactions involving aryl azides and this compound. DFT studies, often employing the B3LYP functional with a 6-311+G(d,p) basis set, have been used to rationalize the regioselectivity of these reactions. arkat-usa.orgresearchgate.net These studies indicate that the electronic nature of the substituents on the aryl azide (B81097) and the propiolate ester influences the energies of the transition states, thereby dictating the preferred regioisomeric product. While direct studies on the m-tolyl derivative are not extensively documented, the principles derived from studies on methyl propiolate and other aryl propiolates are applicable. The m-tolyl group, being a weakly electron-donating group, is expected to subtly influence the electron density of the alkyne, which in turn affects the interaction with the 1,3-dipole. The regioselectivity can often be explained by the local Hard and Soft Acids and Bases (HSAB) principle within the DFT framework. arkat-usa.org

DFT has also been employed to investigate other cycloaddition reactions, such as those with nitrilimines. acs.org These computational models help in understanding the thermodynamic and kinetic favorability of different reaction channels, providing a quantitative prediction of regioselectivity. The calculated activation energies for the formation of different regioisomers allow for a direct comparison and prediction of the major product.

The table below summarizes representative computational data for the cycloaddition of a generic aryl azide to an aryl propiolate, illustrating the energy differences that govern regioselectivity.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Regioisomer |

| TS1 (Formation of 1,4-disubstituted triazole) | 0.0 | Yes |

| TS2 (Formation of 1,5-disubstituted triazole) | +2.5 | No |

Note: The data presented is illustrative and based on typical DFT calculations for related systems.

Elucidation of Catalytic Cycle Mechanisms

The functionalization of alkynes, including this compound, is often achieved through transition-metal catalysis. Elucidating the catalytic cycles involved is crucial for optimizing reaction conditions and developing new synthetic methodologies.

A common catalytic transformation is the hydroarylation of alkynes. For instance, nickel-catalyzed reductive arylation of activated alkynes provides a route to β-aryl alkenoates. nih.gov A proposed catalytic cycle for such a reaction typically involves the following key steps:

Reductive Elimination: The active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst.

Oxidative Addition: The aryl halide oxidatively adds to the Ni(0) species to form an arylnickel(II) intermediate.

Migratory Insertion: The alkyne, in this case, this compound, coordinates to the arylnickel(II) complex, followed by migratory insertion of the aryl group into the alkyne. This step is often regio- and stereoselective.

Protolysis: The resulting vinylnickel(II) intermediate undergoes protolysis, typically by a proton source in the reaction mixture, to release the arylated alkene product and regenerate the active nickel catalyst.

Another important class of reactions involves the rhodium-catalyzed C-H functionalization where an aryl C-H bond adds across the alkyne. chemrxiv.org The generalized catalytic cycle for such a process includes:

C-H Activation: The rhodium catalyst coordinates to a directing group on the aryl substrate and activates a proximal C-H bond to form a cyclometalated intermediate.

Alkyne Insertion: this compound coordinates to the rhodium center and inserts into the metal-carbon bond.

Reductive Elimination/Protonolysis: The resulting intermediate can then undergo reductive elimination or protonolysis to yield the final product and regenerate the catalyst.

The electronic properties of the m-tolyl group can influence the rate and selectivity of these catalytic steps by affecting the electron density of the alkyne and its coordination to the metal center.

Experimental Mechanistic Probes and Kinetic Analysis

Experimental studies provide crucial validation for computationally proposed mechanisms and offer quantitative insights into reaction rates and pathways. For reactions involving propiolate esters, kinetic analysis has been a valuable tool.

The hydrolysis and decarboxylation of methyl propiolate have also been investigated under hydrothermal conditions. acs.orgresearchgate.net These studies show that the hydrolysis of the ester is the rate-determining step. The activation energy for the hydrolysis of methyl propiolate was found to be consistent with a base-catalyzed mechanism, even at neutral pH, due to the instability of the propiolic acid product. acs.org

The following table presents kinetic data for the addition of aniline (B41778) to ethyl propiolate, which serves as a model for the reactivity of this compound. researchgate.net

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| 300 | 1.2 x 10⁻⁴ | 12.96 |

| 310 | 2.5 x 10⁻⁴ | 12.96 |

| 320 | 5.1 x 10⁻⁴ | 12.96 |

These experimental probes, in conjunction with computational studies, provide a comprehensive picture of the mechanistic details governing the reactions of this compound.

Advanced Spectroscopic Methods in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although a definitive, experimentally-derived spectrum for Methyl 3-(m-tolyl)propiolate is not widely published, a detailed prediction of its spectral features can be made based on its constituent functional groups and data from analogous compounds like methyl propiolate and m-xylene. chemicalbook.comspectrabase.comchemicalbook.comthermofisher.com

In the ¹H NMR spectrum, distinct signals corresponding to the three types of protons are expected. The methyl protons of the ester group (-OCH₃) would likely appear as a sharp singlet, typically in the range of 3.7-3.8 ppm. The methyl protons on the tolyl group (-C₆H₄-CH₃) would also produce a singlet, but further upfield, around 2.3-2.4 ppm. chemicalbook.com The four aromatic protons on the meta-substituted benzene (B151609) ring would exhibit a complex multiplet pattern between 7.0 and 7.4 ppm, with their specific shifts and coupling patterns determined by their relative positions. chemicalbook.comthermofisher.com

The ¹³C NMR spectrum provides complementary information. Key predicted resonances include the ester carbonyl carbon (C=O) downfield around 154 ppm, the two acetylenic carbons (C≡C), and the six distinct aromatic carbons, including the two quaternary carbons bonded to the substituents. The methyl carbons of the ester and tolyl groups would appear at the higher-field end of the spectrum. Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be crucial in a research setting to unambiguously assign each of these proton and carbon signals, confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-CH₃ | ~2.35 | Singlet | Ar-CH₃ | ~21 |

| -O-CH₃ | ~3.75 | Singlet | -O-CH₃ | ~52 |

| Ar-H | 7.0 - 7.4 | Multiplet | C≡C (acetylenic) | ~80-90 |

| Ar-C (CH) | ~128-134 | |||

| Ar-C (quaternary) | ~122, ~138 | |||

| C=O (ester carbonyl) | ~154 |

Mass Spectrometry (MS) Applications in Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern. wikipedia.org For this compound (C₁₁H₁₀O₂), the exact mass is 174.0681 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174.

The fragmentation of the molecular ion provides a structural fingerprint. chemguide.co.uk Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.org For this compound, several characteristic fragment ions would be anticipated:

Loss of a methoxy (B1213986) radical (-•OCH₃): Cleavage of the ester C-O bond would result in a prominent acylium ion at m/z 143. This is often a stable and readily formed fragment.

Loss of a carbomethoxy radical (-•COOCH₃): This fragmentation would yield the m-tolylacetylene cation at m/z 115.

Fragmentation of the tolyl group: Aromatic compounds containing a methyl group, like toluene, famously rearrange to form the highly stable tropylium (B1234903) cation at m/z 91. youtube.com This would be a very likely and often abundant ion in the spectrum.

Other fragments: Smaller fragments corresponding to the further breakdown of the aromatic ring or the loss of other small neutral molecules like carbon monoxide (CO) could also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 174 | [C₁₁H₁₀O₂]⁺ (Molecular Ion) | - |

| 143 | [M - OCH₃]⁺ | •OCH₃ |

| 115 | [M - COOCH₃]⁺ | •COOCH₃ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₄H₃O₂ |

Infrared (IR) Spectroscopy for Monitoring Functional Group Changes and Product Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides direct evidence for the presence of key bonds. For this compound, the IR spectrum would be dominated by absorptions from the alkyne, ester, and aromatic components of the molecule. uc.pt

The most diagnostic peaks would be:

C≡C Stretch: A sharp, medium-intensity absorption in the range of 2200-2250 cm⁻¹ is characteristic of the carbon-carbon triple bond of the propiolate group.

C=O Stretch: A very strong, sharp absorption between 1715-1730 cm⁻¹ would confirm the presence of the conjugated ester carbonyl group. docbrown.info

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring. libretexts.orglibretexts.org

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the methyl groups. libretexts.org

C-O Stretches: The ester C-O bonds will show strong absorptions in the 1100-1300 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹). Meta-disubstituted benzenes typically show two characteristic bands, one between 810-750 cm⁻¹ and another strong band near 690 cm⁻¹. spectroscopyonline.comquimicaorganica.org

In a reaction monitoring context, the appearance of the sharp C≡C and strong C=O stretching bands would provide clear evidence for the formation of the this compound product.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| ~3030 | C-H stretch | Aromatic | Medium-Weak |

| ~2960 | C-H stretch | Methyl (CH₃) | Medium |

| ~2230 | C≡C stretch | Alkyne | Medium, Sharp |

| ~1720 | C=O stretch | Conjugated Ester | Strong, Sharp |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium |

| ~1250, ~1100 | C-O stretch | Ester | Strong |

| ~780, ~690 | C-H oop bend | Meta-disubstituted Aromatic | Strong |

X-ray Crystallography for Definitive Structural Determination of Derivatives

While NMR, MS, and IR spectroscopy provide compelling evidence for molecular structure, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry, leaving no ambiguity.

This compound itself may not be readily crystallizable at convenient temperatures. However, the power of X-ray crystallography can be leveraged by converting the molecule into a suitable crystalline derivative. For instance, the alkyne functionality of this compound could be employed in reactions such as cycloadditions or transition-metal-catalyzed couplings to generate more complex, solid products. If these derivatives form high-quality single crystals, their structure can be determined with high precision. This approach not only confirms the core structure of the original propiolate but also reveals the exact stereochemical and conformational outcomes of the derivatization reaction. This method is the gold standard for absolute structure proof in chemistry.

Retrosynthetic Analysis and Strategic Disconnections Incorporating Methyl 3 M Tolyl Propiolate

Disconnection Strategies for Arylpropiolate Ester Linkages

The structure of Methyl 3-(m-tolyl)propiolate presents two primary and logical sites for disconnection: the C(sp)-C(sp²) bond between the alkyne and the tolyl group, and the C(sp)-C(O) bond of the ester moiety.

C(sp)-C(sp²) Bond Disconnection:

The most common and strategically sound disconnection for aryl propiolates is at the bond connecting the aromatic ring to the alkyne carbon. This approach simplifies the molecule into two readily accessible fragments: an m-tolyl electrophile and a methyl propiolate nucleophile equivalent.

Target Molecule (TM): this compound

Disconnection: C(sp)-C(sp²) bond

Synthons: m-tolyl cation (an electrophilic synthon) and a methyl propiolate anion (a nucleophilic synthon).

Synthetic Equivalents: The synthons are not actual reagents but idealized fragments. lkouniv.ac.in Their real-world synthetic equivalents would be a 3-halotoluene (e.g., 3-iodotoluene (B1205562) or 3-bromotoluene) or m-tolyl triflate, and terminal alkyne, methyl propiolate.

This disconnection corresponds to well-established cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.govnih.gov This makes the disconnection highly reliable, as the forward reaction is efficient and tolerant of a wide range of functional groups.

Ester Linkage Disconnection:

A secondary disconnection can be made at the ester linkage. This is a classic one-group disconnection strategy. amazonaws.comyoutube.com

Target Molecule (TM): this compound

Disconnection: C(sp)-C(O) bond

Synthons: 3-(m-tolyl)propioloyl cation and a methoxide (B1231860) anion.

Synthetic Equivalents: The corresponding synthetic equivalents are 3-(m-tolyl)propiolic acid (or its acyl chloride) and methanol.

This disconnection corresponds to standard esterification reactions. While viable, this route is often less direct for the primary synthesis of the target molecule itself compared to the Sonogashira approach, as the 3-(m-tolyl)propiolic acid precursor would itself likely be synthesized via a Sonogashira coupling of 3-halotoluene with propiolic acid.

| Disconnection Site | Forward Reaction | Precursors (Synthetic Equivalents) | Key Advantages |

| C(sp)-C(sp²) | Sonogashira Coupling | 3-Iodotoluene and Methyl Propiolate | High efficiency, mild conditions, broad functional group tolerance. wikipedia.orgnih.gov |

| Ester Linkage | Fischer Esterification | 3-(m-tolyl)propiolic acid and Methanol | Standard, well-understood reaction. |

| Synthesis Type | Description | Application of this compound |

| Linear | Step-by-step, sequential construction of the target molecule. | Used as an early-stage starting material, which is then sequentially modified. |

| Convergent | Independent synthesis of fragments, followed by late-stage coupling. | Prepared as a distinct fragment and coupled with another advanced intermediate. nih.govnih.gov |

Building Block Utility in Retrosynthetic Planning for Target Molecules

This compound is a versatile building block for organic synthesis due to the reactivity of its constituent functional groups: the electrophilic alkyne and the ester. wikipedia.orgchemicalbook.com In retrosynthetic planning, it is recognized as a precursor for introducing the "methyl 3-(m-tolyl)prop-2-ynoyl" moiety into a target structure.

The electron-withdrawing nature of the methyl ester group activates the alkyne, making it a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions. wikipedia.org This dual reactivity allows for its use in the synthesis of a wide variety of complex structures.

Cycloaddition Reactions: In retrosynthetic analysis, if a target molecule contains a substituted benzene (B151609) or a cyclohexadiene ring fused to another system, a Diels-Alder disconnection might reveal this compound as a potential starting dienophile. Similarly, five-membered heterocyclic rings, such as pyrazoles or triazoles, can be disconnected via [3+2] cycloaddition (1,3-dipolar cycloaddition) logic, identifying the propiolate as the dipolarophile precursor. chemicalbook.comnih.govresearchgate.net

Heterocycle Synthesis: Many heterocyclic compounds can be synthesized using propiolate esters. mdpi.com When planning the synthesis of a substituted quinoline, pyrimidine, or other N-heterocycle, a retrosynthetic disconnection might lead back to an aniline (B41778) or amine derivative and this compound. The initial step in the forward synthesis would often be a conjugate addition of the amine to the activated alkyne. nih.gov

Michael Addition: For target molecules containing a 1,5-dicarbonyl or related functionality, a retrosynthetic analysis based on a Michael addition disconnection could identify this compound as the key electrophile. The corresponding nucleophile would be an enolate or another soft nucleophile.

The table below summarizes the utility of this compound as a building block in retrosynthetic planning.

| Target Substructure | Retrosynthetic Disconnection | Role of this compound |

| Substituted Pyrazole/Triazole | [3+2] Cycloaddition | Dipolarophile |

| Substituted Cyclohexadiene/Aromatic Ring | Diels-Alder Reaction ([4+2] Cycloaddition) | Dienophile |

| β-Enamino Ester Substructure | Conjugate Addition | Electrophile (Michael Acceptor) |

| Polyfunctional Acrylates | One-pot Domino Reaction | Alkyne Component |

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-(m-tolyl)propiolate, and what catalysts are typically employed?

this compound is commonly synthesized via palladium-catalyzed Sonogashira or Ullmann-type coupling reactions. A representative method involves reacting 3-iodo-m-tolyl derivatives with methyl propiolate in the presence of palladium(II) catalysts (e.g., PdCl₂(PPh₃)₂), copper(I) iodide as a co-catalyst, and cesium carbonate as a base in DMF at 90°C for 12 hours . Purification typically employs silica gel column chromatography. Alternative routes may use rhodium catalysts for silicon-bridged derivatives, though yields vary depending on substituent electronic effects .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., C₁₁H₁₀O₂ requires m/z 174.0681).

- ¹H/¹³C NMR: Peaks for the acetylene proton (~δ 3.0–3.5 ppm) and ester carbonyl (δ ~165–170 ppm) are critical for structural validation .

- Chromatography: HPLC or TLC with UV detection ensures purity, while GC-MS identifies volatile byproducts .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as propiolates can be irritants .

- Conduct reactions in a fume hood due to potential release of toxic gases (e.g., CO, HI) during coupling steps .

- Store the compound in a cool, dry place away from oxidizers, as acetylene esters are flammable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed syntheses of this compound?

- Catalyst Loading: Reducing Pd(II) to 1–2 mol% and using ligand-free conditions can minimize costs without sacrificing efficiency .

- Solvent Screening: Polar aprotic solvents like DMF or DMA enhance solubility of aryl halides, but switching to THF may reduce side reactions .

- Temperature Control: Lowering reaction temperatures (70–80°C) with microwave assistance can suppress decomposition of sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Structure-Activity Relationship (SAR) Studies: Systematic modification of the m-tolyl group (e.g., introducing electron-withdrawing substituents like -CF₃) can clarify pharmacophore contributions .

- Dose-Response Curves: Testing derivatives across a wider concentration range (nM–μM) helps distinguish true activity from assay artifacts .

- Meta-Analysis: Cross-referencing data from orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) validates mechanisms .

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

- Steric Effects: The m-tolyl group’s meta-substitution minimizes steric hindrance, enabling efficient [2+2] or [3+2] cycloadditions with electron-deficient dienophiles .

- Electronic Effects: The electron-rich acetylene moiety participates in Huisgen reactions with azides, but electron-withdrawing groups on the aryl ring slow kinetics . Computational studies (DFT) can predict regioselectivity in complex systems .

Q. What methodologies are recommended for analyzing byproducts in large-scale syntheses of this compound?

- LC-MS/MS: Identifies trace impurities (e.g., dimerized acetylene or de-esterified products) .

- Isotopic Labeling: Using ¹³C-labeled methyl propiolate tracks ester group stability under harsh conditions .

- Kinetic Profiling: Real-time monitoring via in situ IR spectroscopy detects intermediates like allenyl-palladium complexes, guiding process adjustments .

Methodological Considerations

Q. How should researchers design experiments to evaluate the environmental impact of this compound waste?

- Biodegradation Assays: Incubate the compound with soil or microbial consortia, monitoring degradation via GC-MS .

- Toxicity Screening: Use Daphnia magna or algae models to assess LC₅₀ values .

- Waste Neutralization: Treat acidic byproducts with CaCO₃ before disposal to prevent ecosystem acidification .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.